2-Bromo-5-ethoxy-4-methoxybenzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride involves the conversion of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol. This transformation is achieved by treating the starting material with thionyl chloride (SOCl2) in dry chloroform at 0°C, followed by stirring at ambient temperature. Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Chemical Reactions Analysis
2-Bromo-5-ethoxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions: Thionyl chloride (SOCl2) is commonly used in its synthesis. Other reagents and conditions would depend on the specific reaction being performed.
Scientific Research Applications
2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is used in various fields such as:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is not well-documented. as a benzoyl chloride derivative, it likely interacts with nucleophiles, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved would vary based on the specific application and reaction environment.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride include:
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the benzoyl chloride group in this compound makes it unique for specific substitution reactions and applications in proteomics research .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGBFVRCVUYMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)Cl)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266611 | |
Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-72-5 | |
Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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